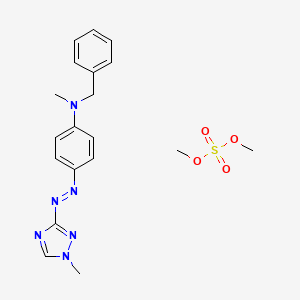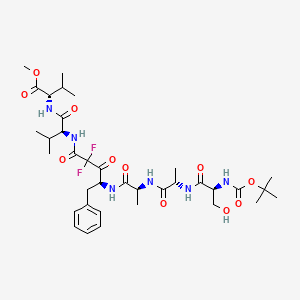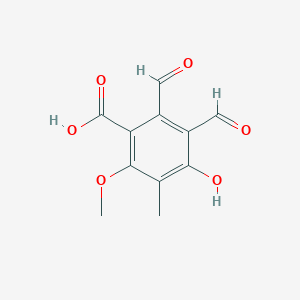
15-Hydroxyculmorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxyculmorin is a mycotoxin produced by certain species of the Fusarium genus, which are fungi commonly found in agricultural environments. This compound is a hydroxylated derivative of culmorin and is known for its role in the contamination of crops, particularly cereals like wheat and barley. Mycotoxins like this compound pose significant risks to both human and animal health due to their toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyculmorin involves the hydroxylation of culmorin. The process typically starts with the biosynthesis of culmorin from farnesyl pyrophosphate, followed by specific hydroxylation reactions to introduce the hydroxyl group at the 15th position .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature. it can be isolated from cultures of Fusarium species grown under controlled conditions. The fungi are cultivated on suitable media, and the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxyculmorin undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Although less common, reduction reactions can convert the hydroxyl group to a hydrogen atom, forming culmorin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Culmorin.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
15-Hydroxyculmorin has several applications in scientific research:
Chemistry: It is studied for its chemical properties and reactions, contributing to the understanding of mycotoxin chemistry.
Biology: Research focuses on its biosynthesis, metabolism, and the role it plays in the life cycle of Fusarium species.
Mechanism of Action
15-Hydroxyculmorin exerts its effects primarily through the inhibition of detoxification pathways. It has been shown to suppress the glucuronidation of deoxynivalenol, a major detoxification pathway in mammals. This inhibition occurs through the interaction with uridine 5′-diphospho-glucuronosyltransferases (UGTs), enzymes responsible for glucuronidation. The compound forms a complex with these enzymes, reducing their activity and leading to the accumulation of toxic metabolites .
Comparison with Similar Compounds
Culmorin: The parent compound of 15-Hydroxyculmorin, lacking the hydroxyl group at the 15th position.
5-Hydroxyculmorin: Another hydroxylated derivative with the hydroxyl group at the 5th position.
12-Hydroxyculmorin: Hydroxylated at the 12th position.
Culmorones: Oxidized derivatives of culmorin.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. Its ability to inhibit detoxification pathways distinguishes it from other similar compounds, making it a significant subject of study in toxicology and biochemistry .
Properties
CAS No. |
144447-99-4 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1S,2R,6S,7R,8R,9S,11R)-6-(hydroxymethyl)-2,6,9-trimethyltricyclo[5.4.0.02,9]undecane-8,11-diol |
InChI |
InChI=1S/C15H26O3/c1-13(8-16)5-4-6-14(2)10-9(17)7-15(14,3)12(18)11(10)13/h9-12,16-18H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,14-,15-/m1/s1 |
InChI Key |
OLWYTMKUCGVHCZ-IKIFBEIWSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]3[C@H]1[C@H]([C@]2(C[C@H]3O)C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)











